molecular formula C10H8FNO2 B1442172 7-Fluoro-6-methoxyquinolin-4-OL CAS No. 948573-52-2

7-Fluoro-6-methoxyquinolin-4-OL

Cat. No.: B1442172
CAS No.: 948573-52-2
M. Wt: 193.17 g/mol
InChI Key: PDHUKRUYDMEQQU-UHFFFAOYSA-N
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Description

7-Fluoro-6-methoxyquinolin-4-OL is a heterocyclic organic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol. This compound has garnered attention in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-6-methoxyquinolin-4-OL can be achieved through several methods. One common approach involves the treatment of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K). This reaction yields a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline . Another method involves the reaction of 6,7-difluoroquinoline under similar conditions to produce 6-fluoro-7-methoxyquinoline and 6-methoxy-7-fluoroquinoline .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-6-methoxyquinolin-4-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into different quinoline derivatives.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.

Major Products

Major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different biological and chemical properties.

Scientific Research Applications

7-Fluoro-6-methoxyquinolin-4-OL has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of fluorescent zinc and chlorine sensors.

    Biology: The compound is studied for its potential as an inhibitor of bacterial DNA gyrase and topoisomerase, making it a candidate for antibacterial drug development.

    Medicine: Research is ongoing to explore its potential as an antineoplastic and antiviral agent.

    Industry: The compound’s unique properties make it suitable for use in various analytical methods and biological studies.

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methoxyquinolin-4-OL involves its interaction with bacterial DNA gyrase and topoisomerase IV. By binding to the enzyme-DNA complex, it stabilizes DNA strand breaks created by these enzymes, blocking the progress of the replication fork and ultimately leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their antibacterial activity .

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinoline: Used as a precursor in the synthesis of various inhibitors and sensors.

    5-Fluoro-7-methoxyquinoline: Another fluorinated quinoline with similar properties.

    4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.

Uniqueness

7-Fluoro-6-methoxyquinolin-4-OL stands out due to its specific combination of fluorine and methoxy groups, which confer unique chemical and biological properties

Properties

IUPAC Name

7-fluoro-6-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10-4-6-8(5-7(10)11)12-3-2-9(6)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHUKRUYDMEQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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